molecular formula C16H20N2O4S2 B051011 N,N'-Ditosylethylenediamine CAS No. 4403-78-5

N,N'-Ditosylethylenediamine

Cat. No. B051011
CAS RN: 4403-78-5
M. Wt: 368.5 g/mol
InChI Key: HOFGETLODCEHBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N'-Ditosylethylenediamine often involves multistep chemical procedures, starting from basic ethylenediamine structures to introduce tosyl groups. For instance, the synthesis of chiral N-acylethylenediamines, which are similar in structure, involves single reaction steps from commercially available materials, demonstrating the modular approach to synthesizing these compounds (Sprout & Seto, 2003). This process highlights the adaptability and versatility of ethylenediamine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds like N,N'-Ditosylethylenediamine often features complex interactions, such as hydrogen bonding and π-π interactions. For example, N,N′-Di­phenyl­ethyl­enedi­amine shows N—H⋯π and C—H⋯π-bonded networks, which are crucial for understanding the behavior of N,N'-Ditosylethylenediamine in various chemical environments (Lennartson et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving N,N'-Ditosylethylenediamine derivatives are highly diverse, ranging from catalytic asymmetric additions to complex coordination with metals. For instance, the catalytic asymmetric addition of alkylzinc reagents to aldehydes using N-acylethylenediamine derivatives highlights the compound's role in facilitating selective and high-yield chemical reactions (Sprout & Seto, 2003).

Physical Properties Analysis

The physical properties of N,N'-Ditosylethylenediamine and its derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their application in material science and chemical engineering. For example, the crystal structure analysis of N,N′-Di­phenyl­ethyl­enedi­amine reveals specific intermolecular interactions that could influence the solubility and melting point of similar compounds (Lennartson et al., 2005).

Chemical Properties Analysis

N,N'-Ditosylethylenediamine derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and ability to form complexes with metals. The synthesis and properties of N-acylethylenediamine triacetic acid chelating surfactants, for instance, demonstrate the compound's chelating ability and potential applications in metal ion sequestration and catalysis (El-Sukkary et al., 2011).

Scientific Research Applications

  • N,N-dimethylenamino ketones

    • Field : Organic Chemistry
    • Application : These compounds are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
    • Method : The specific methods of application or experimental procedures would depend on the specific derivative being synthesized. The article does not provide detailed procedures .
    • Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
  • N,N-dimethyl-O-thiocarbamates

    • Field : Pharmaceutical Chemistry
    • Application : These compounds are of interest due to their desirable medicinal properties .
    • Method : The synthesis and analysis of the structures and properties of a series of N,N-dimethyl-O-thiocarbamates were reported. X-ray diffraction techniques were used to gain insight into how these molecules self-assemble in the solid-state .
    • Results : The crystal structure of tolnaftate, an active pharmaceutical ingredient that is indicated for the treatment of fungal infections, was reported for the first time .
  • Poly(N,N-diethylacrylamide) (PDEAAm)

    • Field : Polymer Chemistry
    • Application : PDEAAm is a thermoresponsive polymer that has gained increased interest in recent years due to its better biocompatibility than the widely investigated poly(N,N-isopropylacrylamide) .
    • Method : The specific methods of application or experimental procedures would depend on the specific use case. The article does not provide detailed procedures .
    • Results : The article does not provide specific results or outcomes obtained .

properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGETLODCEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196021
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Ditosylethylenediamine

CAS RN

4403-78-5
Record name N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4403-78-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4403-78-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25018
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treat ethylenediamine with p-toluenesulfonyl chloride (i.e. tosyl chloride) and sodium hydroxide in aqueous ether according to known procedures to obtain N,N'-ditosylethylenediamine.
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Synthesis routes and methods II

Procedure details

A mixture of ethylenediamine (18.0 g, 0.30 mol) and sodium carbonate (64.0 g, 0.60 mol) in 750 mL of deionized water was heated to 75 C. To the mixture was added p-toluenesulfonyl chloride (125.0 g, 0.66 mol) in 5 g portions over 45 min. Then the reaction was stirred at 75 C. for 15 hours. After the mixture was cooled to 25 C., the white precipitate was filtered, washed with water and dried in a vacuum desiccator at 1 mm to yield 1,4-bis(p-toluenesulfonyl)-1,4-diazabutane (100.1 g, 0.29 mol, 98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Iwata, K Kobayashi, S Tsuboyama - Analytical sciences, 1997 - jstage.jst.go.jp
N, N'-Ditosyl-0, 0'-dimesyl-3, b-diazaoctane-l, 8-diol (Fig. 1) is a starting material for functional multilayer macrocycles. The related macrocyclic amines have anti-HIV activity. l The …
Number of citations: 1 www.jstage.jst.go.jp
A Barge, S Füzerová, D Upadhyaya, D Garella… - …, 2008 - thieme-connect.com
A novel, efficient, and rapid synthesis of the 6-aminoperhydro-1, 4-diazepine scaffold is reported. It was promoted by microwave or sequential ultrasound/microwave irradiation under …
Number of citations: 2 www.thieme-connect.com
L Yu, F Li, J Xie, S Cai - Progress in Reaction Kinetics and …, 2015 - journals.sagepub.com
Based on the unique characteristics of lanthanum ion and aza-crown ethers, the lanthanum complexes of two aza-crown ether (L1: 1,10-Dioxa-4,7,13,16-tetraazacyclo-octadecane and …
Number of citations: 3 journals.sagepub.com
H Chong, K Garmestani, D Ma, DE Milenic… - Journal of medicinal …, 2002 - ACS Publications
Novel 1,4,7-triazacyclononane-N,N‘,N‘ ‘-triacetic acid (NOTA) based octadentate ligands [2-(4,7-biscarboxymethyl[1,4,7]triazacyclononan-1-ylethyl)carbonylmethylamino]acetic acid …
Number of citations: 91 pubs.acs.org
C Ray, L Díaz‐Casado… - … A European Journal, 2017 - Wiley Online Library
N‐BODIPYs (diaminoboron dipyrromethenes) are unveiled as a new family of BODIPY dyes with huge technological potential. Synthetic access to these systems has been gained …
JS Bradshaw, KE Krakowiak, RM Izatt - Tetrahedron, 1992 - Elsevier
I. INTRODUCTION Diamino ethers and polyamines are used in macrocyclic chemistry and in the chemistry of natural products. In macrocyclic chemistry, diamino ethers and polyamines …
Number of citations: 124 www.sciencedirect.com
FM Feng, SL Cai, FA Liu - Journal of Dispersion Science and …, 2016 - Taylor & Francis
The design of artificial hydrolase has attracted extensive attention due to their scientific significance and potential application in the field of gene medicine and molecular biology. This …
Number of citations: 4 www.tandfonline.com
S Takemoto, Y Yumoto, H Matsuzaka - Journal of Organometallic Chemistry, 2016 - Elsevier
The reaction of [Cp*Ru(μ-OEt)] 2 (1) with sulfonamides affords terminal sulfonamido complexes via alkoxo-sulfonamido exchange and either symmetrical or unsymmetrical cleavage of …
Number of citations: 6 www.sciencedirect.com
Y Tokimizu - 2015 - repository.kulib.kyoto-u.ac.jp
Heterocyclic scaffolds are found in various biologically active natural products and synthetic pharmaceuticals. Although numerous efficient strategies have been developed for the …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
L Qian, Z Sun, MP Mertes… - The Journal of Organic …, 1991 - ACS Publications
A general routeto selectively protectedpolyaza macrocycles has been developed using a mixture of diethylphosphoryl and tosyl groups for protection of linear chain polyamines. …
Number of citations: 38 pubs.acs.org

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